molecular formula C10H7Cl2N B11893618 4,8-Dichloro-6-methylquinoline CAS No. 948292-39-5

4,8-Dichloro-6-methylquinoline

Cat. No.: B11893618
CAS No.: 948292-39-5
M. Wt: 212.07 g/mol
InChI Key: NFBIRPBNNRRVBV-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-methylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 8th positions and a methyl group at the 6th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-6-methylquinoline typically involves the chlorination of 6-methylquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 4th and 8th positions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as iron or copper salts, can further enhance the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives

Scientific Research Applications

Mechanism of Action

The mechanism by which 4,8-Dichloro-6-methylquinoline exerts its effects involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with DNA and RNA, affecting their replication and transcription processes. The presence of chlorine atoms enhances its ability to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dichloro-6-methylquinoline is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a methyl group on the quinoline ring allows for selective functionalization and enhances its potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

948292-39-5

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

4,8-dichloro-6-methylquinoline

InChI

InChI=1S/C10H7Cl2N/c1-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,1H3

InChI Key

NFBIRPBNNRRVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)Cl)Cl

Origin of Product

United States

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